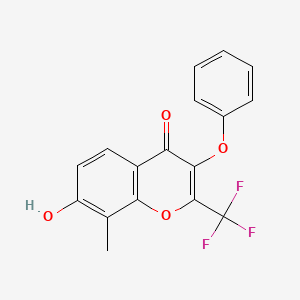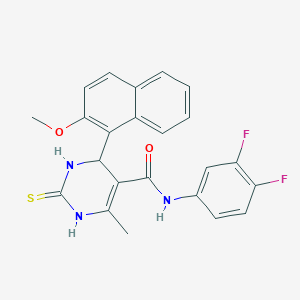![molecular formula C22H15F3N2O2 B3965253 1-(methylamino)-4-{[3-(trifluoromethyl)phenyl]amino}anthra-9,10-quinone](/img/structure/B3965253.png)
1-(methylamino)-4-{[3-(trifluoromethyl)phenyl]amino}anthra-9,10-quinone
Overview
Description
1-(methylamino)-4-{[3-(trifluoromethyl)phenyl]amino}anthra-9,10-quinone (also known as AQ-4N) is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound has been shown to selectively target hypoxic tumor cells, which are often resistant to traditional chemotherapy treatments.
Mechanism of Action
AQ-4N works by selectively targeting hypoxic tumor cells, which are characterized by low oxygen levels. This compound is activated by an enzyme called NADPH oxidase, which is upregulated in hypoxic tumor cells. Once activated, AQ-4N produces toxic free radicals that selectively kill hypoxic tumor cells. This mechanism of action is unique compared to traditional chemotherapy treatments, which often target both healthy and cancerous cells.
Biochemical and Physiological Effects:
AQ-4N has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in hypoxic tumor cells, while sparing healthy cells. AQ-4N has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Additionally, AQ-4N has been shown to activate the immune system, which can help to further reduce tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AQ-4N in lab experiments is its selective targeting of hypoxic tumor cells. This allows researchers to study the effects of this compound on cancer cells without affecting healthy cells. However, there are also some limitations to using AQ-4N in lab experiments. This compound can be difficult to synthesize and purify, which can limit its availability for research purposes. Additionally, AQ-4N has not yet been tested in clinical trials, so its safety and efficacy in humans is still unknown.
Future Directions
There are several future directions for AQ-4N research. One potential direction is to investigate the use of AQ-4N in combination with other cancer treatments, such as radiation therapy or immunotherapy. Another future direction is to optimize the synthesis method to increase the yield and purity of the final product. Additionally, AQ-4N could be tested in clinical trials to evaluate its safety and efficacy in humans. Overall, AQ-4N has shown promising results in preclinical studies, and further research is needed to fully understand its potential as a cancer treatment.
Scientific Research Applications
AQ-4N has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target hypoxic tumor cells, which are often resistant to traditional chemotherapy treatments. This compound has been tested in a variety of cancer cell lines and animal models, and has shown promising results in reducing tumor growth and improving survival rates.
properties
IUPAC Name |
1-(methylamino)-4-[3-(trifluoromethyl)anilino]anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O2/c1-26-16-9-10-17(27-13-6-4-5-12(11-13)22(23,24)25)19-18(16)20(28)14-7-2-3-8-15(14)21(19)29/h2-11,26-27H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFQOUHGZANELD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=C(C=C1)NC3=CC=CC(=C3)C(F)(F)F)C(=O)C4=CC=CC=C4C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-3-(1H-pyrazol-1-yl)butanamide](/img/structure/B3965182.png)

![2-(3-methoxybenzyl)-4-[(4-methyl-1,3-thiazol-5-yl)carbonyl]morpholine](/img/structure/B3965190.png)

![N-cyclopentyl-2-[(3-pyrrolidin-1-ylpropyl)amino]propanamide](/img/structure/B3965208.png)
![2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3965216.png)
![3-[(benzylamino)sulfonyl]-4-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B3965232.png)
![diisopropyl [(4-chlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B3965237.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-(1,3-thiazol-2-ylmethyl)ethanamine](/img/structure/B3965259.png)
![2-{3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3965260.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(3,6-dihydropyridin-1(2H)-yl)acetamide](/img/structure/B3965264.png)
![tert-butyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3965279.png)